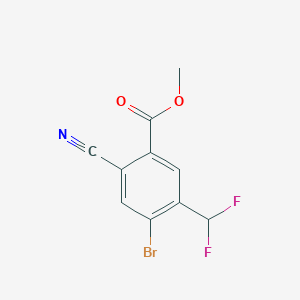

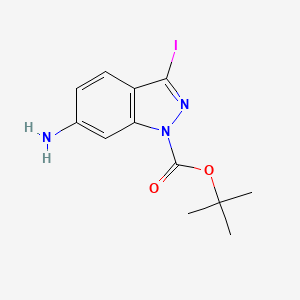

4-(Benzyloxy)-3-chloro-5-fluorophenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorophenol” has been reported in the literature. For instance, Schiff base ligands were synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . Another study reports on the reactions of bromonium ions with acceptor olefins, which could be relevant to understanding the reactivity of the compound .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . The structure of similar compounds suggests that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis

The reactivity of compounds similar to “this compound” can be quite diverse. One paper discusses the application of pyridine derivatives for the removal of metal ions from aqueous solutions, indicating their potential use in complexation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability.Aplicaciones Científicas De Investigación

Radiosynthesis Precursors

4-(Benzyloxy)-3-chloro-5-fluorophenol has shown effectiveness as a precursor in the radiosynthesis of complex molecules, particularly in the context of PET imaging. A study by Helfer et al. (2013) demonstrated that bis(4-benzyloxyphenyl)iodonium salts, which are structurally related to this compound, are highly effective labeling precursors for the radiosynthesis of 4-[18F]fluorophenol. This compound is an important intermediate for constructing more complex molecules that contain a 4-[18F]fluorophenoxy moiety, a group pertinent in PET imaging agents. The synthesis process achieved an overall radiochemical yield (RCY) of 43 ± 12% using conventional heating and 52 ± 3% using microwave heating, indicating the potential of this compound in synthesizing medically relevant radiolabeled compounds (Helfer et al., 2013).

Fluorescent Probes for Sensing Applications

In another domain, compounds structurally similar to this compound have been applied in the development of fluorescent probes. Tanaka et al. (2001) explored the use of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analog, which they synthesized from related compounds. These fluorophores exhibited high sensitivity to pH changes and selectively sensed metal cations like magnesium and zinc, showcasing their potential in creating fluorescent probes for bioimaging and metal ion detection (Tanaka et al., 2001).

Anaerobic Transformation Studies

The fluorinated analogs of phenol, which share structural similarities with this compound, have been utilized to investigate the anaerobic transformation of phenol to benzoate. Genthner et al. (1989) used isomeric fluorophenols to study this transformation by a phenol-degrading consortium, indicating the role of these compounds in understanding biochemical pathways and environmental biodegradation processes (Genthner et al., 1989).

Synthesis of Biologically Active Molecules

The fluorophenyl and benzyloxyphenyl groups, as seen in this compound, have been recognized as pharmacophores, key components in the synthesis of biologically active molecules. Holla et al. (2003) highlighted their role in synthesizing new molecules with potential antibacterial properties, underlining the importance of these groups in medicinal chemistry and drug development (Holla et al., 2003).

Mecanismo De Acción

Target of action

Compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorophenol”, such as Monobenzone, primarily target melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of action

Monobenzone, a similar compound, is proposed to increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical pathways

Compounds like monobenzone might affect the tyrosine pathway, which is crucial for the production of melanin .

Pharmacokinetics

For similar compounds like Monobenzone, systemic concentrations were minimal upon intravenous administration .

Result of action

The result of the action of similar compounds like Monobenzone is depigmentation, or loss of skin color . This is due to the loss of melanin from melanocytes .

Action environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For instance, light, temperature, and oxygen availability can affect the stability of similar compounds .

Safety and Hazards

Propiedades

IUPAC Name |

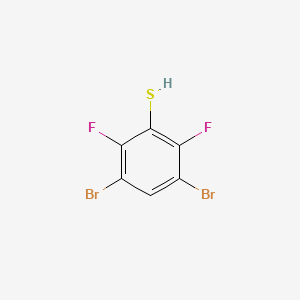

3-chloro-5-fluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAOFURKSGJYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)

![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)

![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)